2-(3,4-Dihydro-naphth-2-yl)acetaldehyde

Description

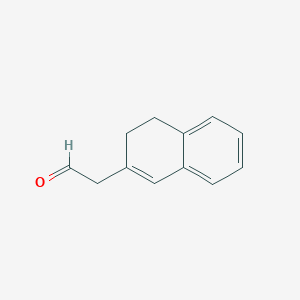

2-(3,4-Dihydro-naphth-2-yl)acetaldehyde is an organic compound featuring a partially hydrogenated naphthalene ring (3,4-dihydro-naphth-2-yl group) linked to an acetaldehyde moiety. While direct data on this compound is sparse in the provided evidence, its structural analogs, such as cyclohexylidene acetaldehydes and phenylacetaldehydes, suggest roles in insect pheromone systems and biochemical pathways .

Properties

Molecular Formula |

C12H12O |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-(3,4-dihydronaphthalen-2-yl)acetaldehyde |

InChI |

InChI=1S/C12H12O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-4,8-9H,5-7H2 |

InChI Key |

BJOYKRKDPGCHKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC2=CC=CC=C21)CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexylidene Acetaldehydes (DMCHA)

Compounds like (Z)-2-(3,3-dimethylcyclohexylidene)-acetaldehyde (Grandlure III) and (E)-DMCHA (Grandlure IV) are well-documented beetle pheromones. Key comparisons:

- Structure : Unlike 2-(3,4-dihydro-naphth-2-yl)acetaldehyde, DMCHA derivatives feature a cyclohexene ring instead of a dihydro-naphthalene system.

- Function: Both classes act as pheromones. DMCHA analogs are critical for attracting species like Anthonomus grandis (cotton boll weevil) and Pityogenes quadridens (bark beetle) .

- Reactivity : The aldehyde group in both compounds is susceptible to oxidation and nucleophilic addition, but the naphthyl system may enhance aromatic stability compared to cyclohexylidene analogs .

Phenylacetaldehyde Derivatives

- 2-(3,4-Dihydroxyphenyl)acetaldehyde (protocatechuatealdehyde):

- Structure : Features a dihydroxyphenyl group instead of dihydro-naphthyl.

- Biosynthesis : Derived from dopamine via amine oxidase activity, highlighting its role in metabolic pathways .

- Applications : While this compound may serve as a pheromone, dihydroxyphenylacetaldehyde is implicated in neurotransmitter metabolism and plant secondary metabolite synthesis .

Naphthalene Derivatives

- 6-(Acetyloxy)-3,4-dihydro-2-(phenylmethyl)-1(2H)-naphthalenone: Structure: Shares the 3,4-dihydro-naphthalene core but includes acetyloxy and benzyl substituents. Stability: The acetaldehyde moiety in the target compound may confer higher volatility compared to this acetyloxy-substituted naphthalenone .

Data Table: Comparative Properties of Aldehyde Derivatives

| Compound | Molecular Formula | Key Functional Groups | Applications | Stability Notes |

|---|---|---|---|---|

| This compound | C₁₂H₁₂O | Aldehyde, dihydro-naphthyl | Pheromone synthesis (inferred) | Likely stable at low temperatures |

| (Z)-DMCHA (Grandlure III) | C₁₀H₁₆O | Aldehyde, cyclohexylidene | Cotton boll weevil pheromone | Sensitive to oxidation |

| 2-(3,4-Dihydroxyphenyl)acetaldehyde | C₈H₈O₃ | Aldehyde, dihydroxyphenyl | Neurotransmitter metabolism | Oxidizes to carboxylic acids |

| Malonaldehyde | C₃H₄O₂ | Dialdehyde | Lipid peroxidation biomarker | Degrades to acetaldehyde |

Research Findings and Implications

- Pheromone Activity : Cyclohexylidene acetaldehydes (e.g., Grandlure III/IV) demonstrate that aldehyde position and ring saturation are critical for insect attraction. The naphthyl analog may offer broader aromatic interactions in receptor binding .

- Metabolic Pathways : Dihydroxyphenylacetaldehyde’s role in dopamine metabolism suggests that the target compound could participate in analogous pathways if functionalized with hydroxyl groups .

- Stability : Aldehydes like malonaldehyde degrade via oxidation or decarboxylation, but the dihydro-naphthyl group in the target compound may slow degradation compared to simpler aldehydes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.